Siphonaxanthin

Descripción

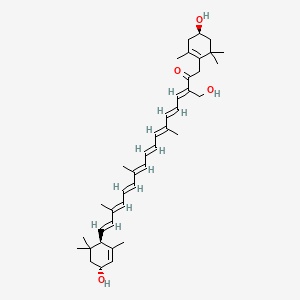

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C40H56O4 |

|---|---|

Peso molecular |

600.9 g/mol |

Nombre IUPAC |

(3E,5E,7E,9E,11E,13E,15E,17E)-3-(hydroxymethyl)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-1-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-7,12,16-trimethyloctadeca-3,5,7,9,11,13,15,17-octaen-2-one |

InChI |

InChI=1S/C40H56O4/c1-28(16-12-17-30(3)20-21-36-31(4)22-34(42)25-39(36,6)7)14-10-11-15-29(2)18-13-19-33(27-41)38(44)24-37-32(5)23-35(43)26-40(37,8)9/h10-22,34-36,41-43H,23-27H2,1-9H3/b11-10+,16-12+,18-13+,21-20+,28-14+,29-15+,30-17+,33-19+/t34-,35+,36-/m0/s1 |

Clave InChI |

SUCKEYMKNGZJHK-ZARIWKGHSA-N |

SMILES isomérico |

CC1=C(C(C[C@@H](C1)O)(C)C)CC(=O)/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=C[C@@H](CC2(C)C)O)C)/C)/CO |

SMILES canónico |

CC1=C(C(CC(C1)O)(C)C)CC(=O)C(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)CO |

Sinónimos |

siphonaxanthin |

Origen del producto |

United States |

Foundational & Exploratory

The Discovery and Isolation of Siphonaxanthin from Codium fragile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siphonaxanthin, a unique keto-carotenoid found in green algae, is gaining significant attention within the scientific community for its potent biological activities, including anti-cancer, anti-inflammatory, and anti-angiogenic properties. This technical guide provides an in-depth overview of the discovery and isolation of this compound from the marine alga Codium fragile. It details the experimental protocols for extraction, purification, and quantification of this promising compound. Furthermore, this document summarizes key quantitative data and visualizes the known signaling pathways through which this compound exerts its therapeutic effects, offering a valuable resource for researchers and professionals in drug development.

Introduction

Codium fragile, a species of green algae, is a primary natural source of this compound. This carotenoid is of particular interest due to its distinct molecular structure, which is believed to contribute to its significant bioactivities. The presence of a carbonyl group and a hydroxyl group in its structure differentiates it from other common carotenoids and is thought to be key to its therapeutic potential. This guide outlines the methodologies for the successful isolation and characterization of this compound from Codium fragile and explores its mechanisms of action.

Quantitative Data on Pigment Composition

The pigment composition of Codium fragile has been a subject of various studies. This compound and its ester, siphonein, are the most abundant carotenoids in this alga, accounting for a significant portion of the total carotenoid content. The following table summarizes the typical pigment composition found in Codium fragile.

| Pigment | Percentage of Total Carotenoids | Approximate Content (% of Dry Weight) | Reference |

| This compound & Siphonein | up to 60% | 0.03% - 0.1% | [1] |

| α-carotene | Low concentrations | Not specified | [1] |

| ε-carotene | Low concentrations | Not specified | [1] |

| Neoxanthin | Present | Not specified | [1] |

| Violaxanthin | Present | Not specified | [1] |

Experimental Protocols

Extraction of this compound from Codium fragile

This protocol details a standard method for the extraction of this compound from dried Codium fragile biomass.

Materials:

-

Dried and powdered Codium fragile

-

Methanol (analytical grade)

-

Centrifuge

-

Rotary evaporator

-

Glassware (beakers, flasks, etc.)

Procedure:

-

Weigh 100 g of dried and powdered Codium fragile.

-

Suspend the algal powder in 1 L of methanol in a light-protected flask.

-

Stir the suspension for 12 hours at 4°C in the dark to extract the pigments.

-

Centrifuge the mixture at 4000 x g for 10 minutes to pellet the algal debris.

-

Decant the supernatant containing the pigment extract.

-

Repeat the extraction process with the pellet using 500 mL of fresh methanol to ensure complete extraction.

-

Combine the supernatants and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C.

-

The resulting crude extract can be stored at -20°C in the dark until further purification.

Purification of this compound

A multi-step purification process involving silica gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) is recommended for obtaining high-purity this compound.

Step 1: Silica Gel Column Chromatography (Initial Purification)

Materials:

-

Crude this compound extract

-

Silica gel (60-120 mesh)

-

Glass column

-

Solvents: n-hexane, acetone (analytical grade)

-

Fraction collection tubes

Procedure:

-

Prepare a silica gel slurry in n-hexane and pack it into a glass column.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (n-hexane:acetone, 9:1 v/v).

-

Load the dissolved extract onto the top of the silica gel column.

-

Elute the column with a stepwise gradient of increasing acetone concentration in n-hexane (e.g., 9:1, 8:2, 7:3 v/v).

-

Collect fractions and monitor the separation of pigments by thin-layer chromatography (TLC).

-

Pool the fractions containing this compound (typically the orange-colored band).

-

Evaporate the solvent from the pooled fractions using a rotary evaporator.

Step 2: Preparative High-Performance Liquid Chromatography (Final Purification)

Materials:

-

Partially purified this compound fraction

-

Preparative HPLC system with a UV-Vis detector

-

C18 reverse-phase preparative column

-

Solvents: Methanol, Acetonitrile, Water, Ethyl Acetate (HPLC grade)

Procedure:

-

Dissolve the this compound-rich fraction from the column chromatography step in the HPLC mobile phase.

-

Filter the solution through a 0.45 µm filter.

-

Set up the preparative HPLC system with a C18 column.

-

Use a gradient elution method. A typical gradient could be:

-

Mobile Phase A: Acetonitrile:Water (9:1 v/v)

-

Mobile Phase B: Ethyl Acetate

-

Gradient: Start with 100% A, linearly increase to 100% B over 30 minutes.

-

-

Inject the sample onto the column.

-

Monitor the elution profile at 450 nm.

-

Collect the peak corresponding to this compound.

-

Confirm the purity of the collected fraction by analytical HPLC.

-

Evaporate the solvent to obtain pure this compound.

Quantification of this compound by Analytical HPLC

Materials:

-

Purified this compound sample

-

Analytical HPLC system with a UV-Vis detector

-

C18 reverse-phase analytical column (e.g., 4.6 x 250 mm, 5 µm)

-

This compound standard of known concentration

-

Solvents: Methanol, Acetonitrile, Water, Ethyl Acetate (HPLC grade)

Procedure:

-

Prepare a standard curve using the this compound standard at various concentrations.

-

Dissolve the purified sample in the mobile phase and filter.

-

Inject a known volume of the sample into the analytical HPLC system.

-

Use an isocratic or gradient elution method similar to the preparative method but optimized for analytical separation.

-

Detect the absorbance at the maximum wavelength for this compound (around 450 nm).

-

Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Signaling Pathways and Experimental Workflows

Experimental Workflow for this compound Isolation and Analysis

The following diagram illustrates the general workflow for the isolation and analysis of this compound from Codium fragile.

This compound-Induced Apoptosis Signaling Pathway in Cancer Cells

This compound has been shown to induce apoptosis in various cancer cell lines, such as human leukemia (HL-60) cells.[2][3] The proposed signaling pathway involves both intrinsic and extrinsic apoptotic pathways.

Anti-inflammatory Signaling Pathways Modulated by this compound

This compound exhibits anti-inflammatory effects by modulating key signaling pathways such as NF-κB and Nrf2.[4][5]

Conclusion

This compound isolated from Codium fragile represents a marine carotenoid with significant therapeutic potential. The methodologies outlined in this guide provide a framework for its efficient extraction, purification, and quantification. The elucidation of its mechanisms of action, particularly its influence on apoptosis and inflammatory signaling pathways, opens avenues for its development as a novel pharmaceutical or nutraceutical agent. Further research is warranted to fully explore the clinical applications of this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a marine carotenoid from green algae, effectively induces apoptosis in human leukemia (HL-60) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a carotenoid from green algae, suppresses advanced glycation end product-induced inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dehydrometabolites of this compound, a carotenoid from green algae, suppress toll-like receptor 1/2-induced inflammatory response more strongly than this compound - PMC [pmc.ncbi.nlm.nih.gov]

Siphonaxanthin: A Spectroscopic and Signaling Pathway Analysis for Researchers and Drug Development Professionals

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of siphonaxanthin, a marine carotenoid with significant potential in research and drug development. The document details its characterization through various analytical techniques and explores its interaction with key cellular signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the analytical chemistry and biological activity of this compound.

Spectroscopic Data of this compound

This compound's unique molecular structure gives rise to a distinct spectroscopic signature. The following sections and tables summarize the key quantitative data obtained from various spectroscopic methods.

UV-Visible (UV-Vis) Absorption Spectroscopy

This compound exhibits characteristic absorption maxima in the visible region of the electromagnetic spectrum, attributable to its conjugated polyene system. The position of these maxima can be influenced by the solvent used.[1]

| Solvent | Absorption Maxima (λmax) | Reference |

| Not specified | 452 nm | [2] |

| Pyridine | 488.0 nm, 457.0 nm, 428.4 nm (second derivative analysis) | [3] |

| n-Hexane | ~475 nm (main peak) | [1] |

| Acetonitrile/Methanol | Broader spectrum with less defined vibronic structure | [1] |

A cis-isomer of this compound has been identified with a characteristic cis peak at 331 nm.[2]

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of this compound and its metabolites. Both Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) have been utilized.

| Ionization Method | Ion Peaks (m/z) | Compound | Reference |

| APCI-MS (Positive Ion Mode) | 599.4002, 581.3764, 563.3693 | This compound Metabolite (Peak 2) | [2] |

| APCI-MS (Positive Ion Mode) | 581.3953, 563.3899 | This compound Metabolite (Peak 3) | [2] |

| ESI-MS (Positive Ion Mode) | 621.4 | This compound Metabolite (Peak 2) | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data of this compound (in CDCl₃, 500 MHz)

| Proton Assignment | Chemical Shift (δ, ppm) |

| H-2 | 1.83 (dd, J = 13.0, 6.5 Hz), 2.03 (dd, J = 13.0, 6.5 Hz) |

| H-3 | 4.26 (m) |

| H-4 | 2.53 (t, J = 6.5 Hz) |

| H-6 | 5.72 (s) |

| H-7 | 6.25 (d, J = 15.0 Hz) |

| H-8 | 6.65 (d, J = 15.0 Hz) |

| H-10 | 6.35 (d, J = 11.5 Hz) |

| H-11 | 6.68 (dd, J = 15.0, 11.5 Hz) |

| H-12 | 6.40 (d, J = 15.0 Hz) |

| H-14 | 6.38 (d, J = 11.0 Hz) |

| H-15 | 6.65 (dd, J = 15.0, 11.0 Hz) |

| H-15' | 6.65 (dd, J = 15.0, 11.0 Hz) |

| H-14' | 6.38 (d, J = 11.0 Hz) |

| H-12' | 6.40 (d, J = 15.0 Hz) |

| H-11' | 6.68 (dd, J = 15.0, 11.5 Hz) |

| H-10' | 6.35 (d, J = 11.5 Hz) |

| H-8' | 6.65 (d, J = 15.0 Hz) |

| H-7' | 6.25 (d, J = 15.0 Hz) |

| H-4' | 5.55 (br s) |

| H-3' | 4.01 (m) |

| H-2'α | 1.37 (dd, J = 12.5, 6.0 Hz) |

| H-2'β | 1.85 (t, J = 12.5 Hz) |

| C-16 Me | 1.08 (s) |

| C-17 Me | 1.15 (s) |

| C-18 Me | 1.92 (s) |

| C-19 Me | 4.25 (s) |

| C-20 Me | 1.97 (s) |

| C-16' Me | 0.85 (s) |

| C-17' Me | 1.05 (s) |

| C-18' Me | 1.63 (s) |

| C-20' Me | 1.97 (s) |

Data sourced from a study on the apoptosis-inducing effects of this compound.

Circular Dichroism (CD) Spectroscopy

Circular dichroism provides information on the stereochemistry and conformation of chiral molecules like this compound. Dehydrometabolites of this compound have been shown to exhibit a positive Cotton effect (maximum) in their CD spectra between 260 to 280 nm, which is indicative of a 6'R chirality.[4]

Raman Spectroscopy

Resonance Raman spectroscopy has been used to study this compound within its native environment in light-harvesting complexes.[3] The technique allows for the selective observation of the vibrational modes of the carotenoid.[3] Specific experimental parameters for isolated this compound are not extensively detailed in the available literature.

Experimental Protocols

This section outlines generalized experimental protocols for the spectroscopic analysis of this compound, based on methodologies reported in the scientific literature.

Extraction and Purification of this compound

-

Homogenization: Algal biomass is homogenized in a suitable solvent, such as acetone or ethanol, often with the aid of a mortar and pestle or a ball mill.[5]

-

Extraction: The homogenized sample is repeatedly extracted with the solvent until the biomass becomes colorless.[5]

-

Phase Separation: The extract is transferred to a separatory funnel containing petroleum ether and water. The carotenoids partition into the petroleum ether phase, while more polar compounds and the extraction solvent are removed with the aqueous phase.[5]

-

Drying and Concentration: The petroleum ether extract is dried over anhydrous sodium sulfate and concentrated under reduced pressure.[5]

-

Chromatographic Purification: The crude extract is subjected to column chromatography (e.g., silica gel) followed by high-performance liquid chromatography (HPLC) for final purification.[4]

UV-Visible Spectroscopy

-

Sample Preparation: A purified sample of this compound is dissolved in a suitable spectroscopic grade solvent (e.g., ethanol, hexane, or chloroform).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The absorbance spectrum is recorded over a wavelength range of at least 300-600 nm, using the pure solvent as a blank.

-

Data Analysis: The wavelengths of maximum absorbance (λmax) are determined from the resulting spectrum.

Mass Spectrometry

-

Sample Introduction: The purified this compound sample, dissolved in a suitable solvent, is introduced into the mass spectrometer via an HPLC system (LC-MS).

-

Ionization: ESI or APCI in positive ion mode is commonly used.

-

Mass Analysis: The mass-to-charge ratios (m/z) of the parent ion and its fragments are determined.

-

Instrumentation Parameters (Example for APCI):

-

APCI source temperature: 200 °C

-

Probe temperature: 400 °C

-

Sheath gas (Nitrogen): 2.0 L/min

-

Drying gas pressure: 25 kPa[2]

-

-

Instrumentation Parameters (Example for ESI):

-

Sheath gas: 1.5 L/min

-

Drying gas pressure: 120 kPa

-

Spray voltage: 4.5 kV[2]

-

NMR Spectroscopy

-

Sample Preparation: A highly purified and dried sample of this compound (typically 0.5-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition (Typical Parameters):

-

Pulse angle: 30°

-

Relaxation delay: 2-5 seconds

-

Acquisition time: ~4-5 seconds

-

Number of scans: 64 or more, depending on concentration[4]

-

-

¹³C NMR Acquisition:

-

Proton decoupling is used to simplify the spectrum.

-

A longer relaxation delay may be required due to the longer relaxation times of carbon nuclei.

-

-

2D NMR (COSY, HSQC, HMBC): These experiments are performed to establish connectivity and aid in the complete assignment of proton and carbon signals.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Circular Dichroism Spectroscopy

-

Sample Preparation: A solution of purified this compound in a suitable solvent is prepared in a quartz cuvette. The concentration should be adjusted to give an absorbance of approximately 1 at the wavelength of interest.

-

Instrumentation: A CD spectropolarimeter is used.

-

Data Acquisition: The CD spectrum is recorded over the desired wavelength range (e.g., 200-600 nm).

-

Data Analysis: The data is typically presented as molar ellipticity [θ] or differential extinction coefficient (Δε).

Raman Spectroscopy

-

Sample Preparation: this compound can be analyzed in solution or within its protein complex.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source that is in resonance with the electronic absorption of this compound (e.g., in the blue-green region) is used to enhance the signal (Resonance Raman).

-

Data Acquisition: The scattered light is collected and analyzed to produce a Raman spectrum.

-

Data Analysis: The positions and intensities of the Raman bands provide information about the vibrational modes of the molecule.

Signaling Pathway Analysis

This compound has been shown to modulate key cellular signaling pathways, which underlies its observed biological activities, including anti-inflammatory and anti-angiogenic effects.

Nrf2 Signaling Pathway

This compound and its metabolites can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses.[4]

Caption: Activation of the Nrf2 signaling pathway by this compound.

FGFR-1 Signaling Pathway

This compound has been reported to have anti-angiogenic effects by down-regulating the Fibroblast Growth Factor Receptor-1 (FGFR-1) signaling pathway.[6]

Caption: Inhibition of the FGFR-1 signaling pathway by this compound.

Experimental Workflow for Signaling Pathway Analysis

A general workflow to investigate the effect of this compound on a specific signaling pathway is outlined below.

Caption: General experimental workflow for signaling pathway analysis.

This technical guide provides a foundational understanding of the spectroscopic properties of this compound and its known interactions with cellular signaling pathways. The provided data and protocols can serve as a valuable resource for researchers initiating or advancing their work on this promising natural compound. Further research is encouraged to fully elucidate the complete ¹³C NMR spectral data and to explore other potential biological activities and mechanisms of action.

References

- 1. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. research.vu.nl [research.vu.nl]

- 4. prumlab.yale.edu [prumlab.yale.edu]

- 5. cgspace.cgiar.org [cgspace.cgiar.org]

- 6. Light-dependent conformational change of neoxanthin in a siphonous green alga, Codium intricatum, revealed by Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Siphonaxanthin's Mechanism of Action in Cancer Cells: A Technical Guide

Introduction

Siphonaxanthin is a keto-carotenoid found in marine green algae, such as those from the Codium species.[1][2] Emerging research has identified this compound as a potent bioactive compound with significant anti-cancer properties, positioning it as a compound of interest for researchers, scientists, and drug development professionals. This technical guide provides an in-depth overview of the molecular mechanisms through which this compound exerts its anti-neoplastic effects on cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. Studies have demonstrated that this compound can inhibit cancer cell viability, induce programmed cell death (apoptosis), and suppress the formation of new blood vessels (angiogenesis) that tumors need to grow.[3][4][5] Notably, its cellular uptake in human leukemia HL-60 cells is reported to be twice that of fucoxanthin, a well-studied marine carotenoid, which may contribute to its enhanced potency.[3][6][7]

Core Mechanisms of Action

This compound's anti-cancer activity is multifaceted, primarily involving the induction of apoptosis, inhibition of angiogenesis, and the modulation of critical cell survival and proliferation pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines, including human leukemia (HL-60) and breast cancer cells (MCF-7 and MDA-MB-231).[1][8][9] The process is initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Key Molecular Events:

-

Upregulation of Death Receptor 5 (DR5): this compound increases the expression of DR5, a key component of the extrinsic apoptosis pathway.[6][8] This sensitization of cancer cells to apoptosis is a crucial mechanism for its therapeutic potential.

-

Modulation of Bcl-2 Family Proteins: The induction of apoptosis is associated with the downregulation of the anti-apoptotic protein Bcl-2.[3][6][8] This shifts the balance towards pro-apoptotic proteins, facilitating mitochondrial outer membrane permeabilization.

-

Activation of Caspases: A subsequent increase in the activation of caspase-3, a key executioner caspase, has been observed following this compound treatment.[3][8][10]

-

DNA Fragmentation and Chromatin Condensation: The apoptotic activity is confirmed by an increase in TUNEL-positive cells and visible chromatin condensation, hallmark features of apoptosis.[6][8][9]

-

Upregulation of GADD45α: this compound also upregulates the mRNA expression of Growth Arrest and DNA Damage-inducible protein alpha (GADD45α), a protein involved in cell cycle arrest and apoptosis.[8][9]

-

Downregulation of Survival Markers: In breast cancer cells, this compound treatment leads to the downregulated expression of phosphorylated Bad (p-Bad) and Poly (ADP-ribose) polymerase (PARP).[11]

Anti-Angiogenic Effects

This compound demonstrates significant anti-angiogenic activity, which is critical for inhibiting tumor growth and metastasis.[3] This effect is primarily observed through its impact on vascular endothelial cells.

Key Molecular Events:

-

Inhibition of HUVEC Proliferation and Tube Formation: this compound significantly suppresses the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) and inhibits their ability to form tube-like structures, a key step in angiogenesis.[3][6][12]

-

Downregulation of FGF-2/FGFR-1 Signaling: The anti-angiogenic mechanism involves the suppression of mRNA expression for Fibroblast Growth Factor 2 (FGF-2) and its receptor, FGFR-1.[3]

-

Inhibition of Downstream Kinases: Consequently, this compound down-regulates the phosphorylation of key intracellular signaling proteins, including Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and Akt, which are downstream of FGFR-1.[3] This inhibition represses the migration and differentiation of endothelial cells.[3]

Inhibition of Cell Survival and Proliferation Signaling

In breast cancer cells, this compound modulates signaling pathways linked to antioxidant defense and cell survival, thereby contributing to its growth-inhibitory effects.[1][11]

Key Molecular Events:

-

Suppression of Antioxidant Defense: this compound suppresses the protein expression of the antioxidant enzyme Superoxide Dismutase 2 (SOD-2) and its transcription factor, Nuclear factor erythroid 2-related factor 2 (Nrf2).[1][11] While Nrf2 is typically a cytoprotective factor, its persistent activation in cancer cells can promote survival and chemoresistance; its inhibition is therefore a valid therapeutic strategy.

-

Blockade of Pro-Survival Kinases: The carotenoid blocks the phosphorylation and activation of key cell survival kinases, pAkt and pERK1/2.[1][11]

-

Inhibition of NF-κB: this compound also inhibits the expression of the redox-sensitive transcription factor Nuclear Factor-kappa B (NF-κB), a pivotal regulator of inflammation, cell survival, and proliferation in cancer.[1][2][11]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various experimental models.

Table 1: Effects of this compound on Cancer Cell Viability

| Cell Line | Cancer Type | Concentration | Effect | Citation |

|---|---|---|---|---|

| HL-60 | Human Leukemia | 20 µM | Marked reduction in cell viability within 6 hours | [6][8][9] |

| MCF-7 | Breast Cancer (Luminal) | 5 µM | Inhibition of cell viability | [1][11] |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | 5 µM | Inhibition of cell viability |[1][11] |

Table 2: Anti-Angiogenic Effects of this compound

| Experimental Model | Parameter | Concentration | Effect | Citation |

|---|---|---|---|---|

| HUVECs | Proliferation | 2.5 µM | ~50% suppression compared to control | [6][10][12] |

| HUVECs | Tube Formation | 10 µM | 44% suppression of tube length | [6][10][12] |

| HUVECs | Tube Formation | 25 µM | Complete inhibition (no tube formation) | [6][10][12] |

| Rat Aortic Ring | Microvessel Outgrowth | >2.5 µM | Significant reduction |[10][12] |

Detailed Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to elucidate this compound's mechanism of action.

Cell Viability Assay (WST-1/MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Cancer cells (e.g., HL-60, MCF-7) are seeded into 96-well plates at a density of 1x10⁴ to 5x10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 25 µM). A vehicle control (e.g., DMSO) is also included.

-

Incubation: Cells are incubated with this compound for specified time periods (e.g., 6, 12, 24, 48 hours).

-

Reagent Addition: After incubation, 10 µL of WST-1 or MTT reagent is added to each well. The plate is then incubated for 1-4 hours at 37°C.

-

Measurement: The absorbance of the samples is measured using a microplate reader at 450 nm (for WST-1) or 570 nm (for MTT after solubilizing formazan crystals).

-

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC50 values are calculated from dose-response curves.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., Bcl-2, p-Akt, DR5, β-actin).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Band intensities are quantified using densitometry software and normalized to a loading control like β-actin.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This method is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cell Preparation: Cells are cultured on coverslips or in chamber slides and treated with this compound.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, washed, and then permeabilized with a solution containing Triton X-100 or sodium citrate.

-

Labeling: The cells are incubated with a TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTPs (e.g., FITC-dUTP) in a humidified chamber at 37°C.

-

Staining and Mounting: The nuclei can be counterstained with DAPI or Propidium Iodide. The coverslips are then mounted onto glass slides.

-

Analysis: The percentage of TUNEL-positive cells (exhibiting green fluorescence in the nucleus) is determined using fluorescence microscopy or flow cytometry.

Conclusion and Future Directions

This compound exhibits robust anti-cancer activity through a coordinated mechanism involving the induction of apoptosis, suppression of angiogenesis, and inhibition of key cell survival pathways. Its ability to modulate multiple targets, including DR5, Bcl-2, FGFR-1, Akt, ERK, and NF-κB, underscores its potential as a chemotherapeutic or chemopreventive agent. The quantitative data consistently demonstrate its efficacy at low micromolar concentrations across various cancer cell types.

While these findings are promising, further research is necessary.[3][5] Future investigations should focus on:

-

In Vivo Studies: Validating the observed in vitro effects in animal cancer models to assess efficacy, bioavailability, and potential toxicity.

-

Combination Therapies: Exploring the synergistic potential of this compound with existing chemotherapy drugs to enhance therapeutic outcomes and reduce side effects.

-

Broader Cancer Cell Panels: Evaluating its efficacy against a wider range of cancer types to identify other sensitive malignancies.

-

Metabolic Fate: Determining the bioavailability and metabolic pathways of this compound in vivo to understand its biotransformation and active metabolites.[4]

The comprehensive data presented in this guide highlight this compound as a marine natural product with significant promise for oncology drug development.

References

- 1. Related Videos - this compound inhibits the growth of breast cancer cell subtypes by modulating the expression of cellular proteins associated with antioxidant defence, cell survival and apoptosis signaling [visualize.jove.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a Green Algal Carotenoid, as a Novel Functional Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. doaj.org [doaj.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. This compound, a marine carotenoid from green algae, effectively induces apoptosis in human leukemia (HL-60) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound inhibits the growth of breast cancer cell subtypes by modulating the expression of cellular proteins associated with antioxidant defence, cell survival and apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-angiogenic effect of this compound from green alga, Codium fragile - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Siphonaxanthin in the Photosynthetic Machinery of Marine Algae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siphonaxanthin, a keto-carotenoid unique to certain marine green algae, represents a significant adaptation to the underwater light environment. Its distinct molecular structure allows for the absorption of blue-green light, a spectral range largely unutilized by chlorophylls. This guide provides a comprehensive overview of the critical role of this compound in algal photosynthesis, detailing its light-harvesting functions, photoprotective mechanisms, and the experimental methodologies used for its study. Quantitative data are presented for comparative analysis, and key molecular pathways are visualized to facilitate a deeper understanding of its function. The potential of this compound as a bioactive compound for drug development is also briefly explored.

Introduction

In the marine environment, the quantity and quality of light change dramatically with depth. Blue and green wavelengths penetrate deepest, creating a challenge for photosynthetic organisms that primarily rely on chlorophylls, which absorb mainly in the red and blue regions of the spectrum. Certain species of marine green algae, particularly those belonging to the Siphonales order, have evolved a unique solution: the incorporation of the xanthophyll pigment this compound into their light-harvesting complexes (LHCs).[1][2] This accessory pigment has a characteristic absorption in the blue-green region, effectively broadening the spectrum of light that can be used for photosynthesis.[1][3]

This compound is a derivative of lutein, featuring a carbonyl group at the C-8 position and an additional hydroxyl group at C-19.[4][5] This structural modification is key to its unique spectral properties and its efficient energy transfer to chlorophylls. This document will delve into the technical details of this compound's function, its biochemical context, and the experimental approaches to its investigation.

This compound Content and Spectral Properties

The presence and concentration of this compound vary among different species of marine algae. Its unique spectral properties are influenced by the solvent environment and its specific binding within the light-harvesting protein complexes.

This compound Content in Marine Algae

The amount of this compound in marine algae is a crucial factor in their ability to thrive in deep-water environments. The following table summarizes the this compound content in several species.

| Algal Species | This compound Content (% of dry weight) | Reference |

| Codium fragile | 0.03% - 0.1% | [4] |

| Caulerpa lentillifera | 0.03% - 0.1% | [4] |

| Umbraulva japonica | 0.03% - 0.1% | [4] |

Absorption Maxima of this compound

The absorption spectrum of this compound is characterized by a distinct peak in the green region of the spectrum, which is red-shifted when the pigment is bound within the protein complex. This solvatochromic shift is indicative of specific pigment-protein interactions.

| Solvent/Environment | Absorption Maxima (λmax) | Reference |

| n-hexane | ~450 nm | [1] |

| Acetonitrile | ~450 nm | [1] |

| In vivo (thallus) | ~540 nm | [2] |

| This compound-Chlorophyll a/b-binding Protein (SCP) | 501 nm, 535 nm | [6] |

Role in Photosynthesis

This compound plays a dual role in photosynthesis: as a highly efficient light-harvesting pigment and as a photoprotective agent that dissipates excess energy.

Light-Harvesting Function

This compound is primarily located in the peripheral Light-Harvesting Complex II (LHCII).[1][3] Its ability to absorb blue-green light and transfer that energy to chlorophyll a is critical for photosynthesis in light-limited underwater environments.

Femtosecond time-resolved fluorescence spectroscopy has revealed that the energy transfer from this compound to chlorophyll a is incredibly rapid and efficient, occurring with a time constant of approximately 400 femtoseconds.[3][7] This high efficiency ensures that the absorbed light energy is productively channeled into the photosynthetic electron transport chain.

dot

Caption: Energy transfer pathway from this compound to the reaction center.

Photoprotective Role

Under high light conditions, excess absorbed energy can lead to the formation of reactive oxygen species (ROS), causing photo-oxidative damage. Carotenoids, including this compound, play a crucial role in photoprotection by quenching triplet chlorophyll states and dissipating excess energy as heat.[8][9] This process, known as non-photochemical quenching (NPQ), is essential for the survival of algae in environments with fluctuating light intensities. Siphonein, an ester of this compound, is also implicated in this protective mechanism.[10]

dot

Caption: Role of this compound in photoprotection under excess light.

Biosynthesis of this compound

This compound is synthesized from lutein through an oxidative pathway. While the precise enzymatic steps are still under investigation, it is known that loroxanthin is a direct precursor. The biosynthesis of lutein itself originates from the general carotenoid pathway.

dot

Caption: Proposed biosynthetic pathway of this compound from lycopene.

Experimental Protocols

The study of this compound involves a range of biochemical and biophysical techniques. Below are generalized methodologies for key experiments.

Extraction and Purification of this compound

This protocol outlines a general procedure for extracting and purifying this compound from marine algae.

Materials:

-

Fresh or freeze-dried algal tissue (e.g., Codium fragile)

-

Acetone (90% and 100%)

-

n-hexane

-

Dichloromethane

-

Methanol

-

Silica gel for column chromatography

-

Centrifuge

-

Rotary evaporator

-

HPLC system with a C18 column and a photodiode array detector

Procedure:

-

Extraction: Homogenize the algal tissue in 90% acetone at 4°C in the dark. Centrifuge the mixture to pellet the cell debris. Repeat the extraction with the pellet until it is colorless.[11]

-

Solvent Partitioning: Combine the acetone extracts and partition with an equal volume of n-hexane/dichloromethane (1:1 v/v). The pigments will move to the organic phase.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate and concentrate using a rotary evaporator.

-

Column Chromatography: Resuspend the concentrated pigment extract in a minimal volume of n-hexane and load it onto a silica gel column pre-equilibrated with n-hexane. Elute the column with a gradient of n-hexane and acetone (e.g., starting with 100% n-hexane and gradually increasing the acetone concentration).[12] Collect the orange-colored fractions corresponding to this compound.

-

HPLC Purification: Further purify the this compound-containing fractions by reverse-phase HPLC on a C18 column. Use a mobile phase of methanol/acetonitrile/water with a gradient elution. Monitor the eluent at the absorption maximum of this compound (~450 nm).[13][14]

-

Identification: Confirm the identity of the purified this compound by UV-Vis spectroscopy and mass spectrometry.[13]

dot

Caption: Workflow for the extraction and purification of this compound.

Femtosecond Time-Resolved Fluorescence Spectroscopy

This technique is used to measure the ultrafast energy transfer dynamics from this compound to chlorophyll.

Instrumentation:

-

Femtosecond laser system (e.g., Ti:sapphire laser)

-

Optical parametric amplifier (OPA) to generate excitation pulses

-

Fluorescence upconversion or a streak camera for detection

-

Sample holder for a cuvette

Procedure:

-

Sample Preparation: Prepare a solution of the purified this compound-protein complex or intact thylakoid membranes in a suitable buffer. The concentration should be adjusted to have an appropriate optical density at the excitation wavelength.

-

Excitation: Excite the sample with femtosecond laser pulses at a wavelength where this compound absorbs but chlorophylls have minimal absorption (e.g., ~500-530 nm).

-

Fluorescence Detection: Measure the fluorescence decay at a wavelength corresponding to chlorophyll a emission (e.g., ~680 nm).[15]

-

Data Analysis: Analyze the fluorescence decay kinetics to determine the time constants of the energy transfer processes. A fast decay component in the picosecond or femtosecond timescale at the chlorophyll emission wavelength, following excitation of this compound, is indicative of efficient energy transfer.

Potential for Drug Development

Beyond its role in photosynthesis, this compound has garnered interest for its potential bioactivities. Studies have shown that this compound exhibits anti-angiogenic, anti-inflammatory, and apoptosis-inducing effects in cancer cells.[4][7] Its unique structure and potent biological activities make it a promising candidate for further investigation in the development of novel therapeutic agents.

Conclusion

This compound is a testament to the remarkable adaptive strategies of marine algae. Its ability to harvest blue-green light and efficiently transfer this energy to the photosynthetic reaction centers, coupled with its photoprotective capabilities, allows these organisms to thrive in challenging light environments. The experimental techniques outlined in this guide provide a framework for the continued investigation of this fascinating pigment. Further research into the biosynthesis and regulation of this compound, as well as its potential applications in biotechnology and medicine, holds significant promise.

References

- 1. researchgate.net [researchgate.net]

- 2. e-algae.org [e-algae.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Pigment structure in the light-harvesting protein of the siphonous green alga Codium fragile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a Green Algal Carotenoid, as a Novel Functional Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photoprotective Role of Neoxanthin in Plants and Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Xanthophyll cycle – a mechanism protecting plants against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Siphonein enables an effective photoprotective triplet-quenching mechanism in green algal light-harvesting complexes [research.unipd.it]

- 11. jocpr.com [jocpr.com]

- 12. researchgate.net [researchgate.net]

- 13. Absorption and Tissue Distribution of this compound from Green Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Application of time-resolved polarization fluorescence spectroscopy in the femtosecond range to photosynthetic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Siphonaxanthin from Marine Algae: Detailed Application Notes and Protocols for Extraction

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the extraction of siphonaxanthin, a keto-carotenoid with significant therapeutic potential, from marine algae. This compound has demonstrated potent anti-angiogenic, apoptosis-inducing, and anti-inflammatory properties, making it a compound of high interest for drug development.[1][2] This application note details various extraction methodologies, from conventional solvent-based techniques to advanced green technologies, complete with comparative data and step-by-step protocols.

Introduction to this compound and its Marine Algal Sources

This compound is a unique xanthophyll found predominantly in certain species of green marine algae (Chlorophyta), where it plays a role in light harvesting, particularly in the blue-green light spectrum prevalent in underwater environments.[1][3] Key algal sources for this compound include species from the genus Codium, such as Codium fragile and Codium cylindricum, as well as other siphonaceous green algae.[4][5][6] Its distinct chemical structure, featuring a hydroxyl group at the C19 position, is believed to contribute to its enhanced biological activities compared to other carotenoids like fucoxanthin.[1]

Comparative Analysis of this compound Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound while minimizing degradation. This section provides a comparative overview of various techniques.

Table 1: Comparison of this compound Extraction Methods from Marine Algae

| Extraction Method | Principle | Typical Solvents/Enzymes | Key Parameters | Advantages | Disadvantages |

| Solvent Extraction | Leaching of this compound from the algal matrix using organic solvents. | Acetone, Ethanol, Methanol, Hexane, Chloroform:Methanol mixtures[7] | Solvent type, Solid-to-solvent ratio, Temperature, Time | Simple, low initial investment. | High solvent consumption, potential for toxic solvent residues, lower efficiency for some matrices. |

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation enhances solvent penetration and mass transfer.[8] | Ethanol, Acetone | Ultrasonic power, Frequency, Time, Temperature, Solid-to-solvent ratio | Reduced extraction time, lower solvent consumption, increased yield compared to conventional methods.[8][9] | Potential for localized heating and degradation of sensitive compounds if not controlled. |

| Pressurized Liquid Extraction (PLE) | Use of solvents at elevated temperatures and pressures to increase extraction efficiency.[4][10] | Ethanol, Acetone, Dichloromethane | Temperature, Pressure, Solvent type, Static/Dynamic extraction time | High extraction efficiency, reduced solvent consumption and extraction time.[10][11] | High initial equipment cost, potential for thermal degradation at high temperatures. |

| Supercritical CO2 (SC-CO2) Extraction | Utilizes supercritical carbon dioxide as a "green" solvent. | Supercritical CO2, Ethanol (co-solvent) | Pressure, Temperature, CO2 flow rate, Co-solvent percentage | Environmentally friendly, tunable selectivity, solvent-free final product.[12] | High initial investment, may require a co-solvent for polar compounds like this compound.[13] |

| Enzyme-Assisted Extraction (EAE) | Enzymatic hydrolysis of the algal cell wall to release intracellular contents.[14] | Cellulase, Protease, Hemicellulase, Pectinase | Enzyme concentration, pH, Temperature, Incubation time | High specificity, mild extraction conditions, potentially higher yields.[14][15] | Cost of enzymes, requires optimization of enzymatic conditions. |

Experimental Protocols

This section provides detailed, step-by-step protocols for the key extraction methods. It is recommended to start with a pre-treatment of the algal biomass, which typically involves washing with fresh water to remove salt and debris, followed by freeze-drying or oven-drying at low temperatures (e.g., 40-50°C) to a constant weight. The dried algae should be ground into a fine powder to increase the surface area for extraction.

Protocol 1: Conventional Solvent Extraction

This protocol is a baseline method for this compound extraction.

Materials:

-

Dried, powdered marine algae (e.g., Codium fragile)

-

Acetone (or Ethanol)

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Glassware (beakers, flasks)

-

Filter paper

Procedure:

-

Weigh 10 g of dried algal powder and place it in a 250 mL flask.

-

Add 100 mL of acetone (a 1:10 solid-to-solvent ratio).

-

Stir the mixture on a magnetic stirrer for 4-6 hours at room temperature, protected from light.

-

Separate the extract from the algal residue by centrifugation at 4000 rpm for 10 minutes.

-

Decant the supernatant (the extract).

-

Repeat the extraction process on the residue two more times with fresh solvent to ensure maximum recovery.

-

Combine all the supernatants.

-

Concentrate the combined extract using a rotary evaporator at a temperature below 40°C.

-

The resulting crude this compound extract can be stored at -20°C for further purification.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol utilizes ultrasonic energy to enhance extraction efficiency.

Materials:

-

Dried, powdered marine algae

-

Ethanol (95%)

-

Ultrasonic bath or probe sonicator

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

Procedure:

-

Suspend 5 g of dried algal powder in 100 mL of 95% ethanol in a beaker (1:20 solid-to-solvent ratio).

-

Place the beaker in an ultrasonic bath or use a probe sonicator.

-

Apply ultrasonic treatment at a frequency of 35 kHz and a power of 200 W for 30 minutes. Maintain the temperature of the mixture below 40°C using a cooling jacket or by placing the beaker in an ice bath.[16]

-

After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to separate the extract from the solid residue.

-

Collect the supernatant.

-

Re-extract the residue with another 50 mL of ethanol under the same ultrasonic conditions for 15 minutes.

-

Combine the supernatants and concentrate them using a rotary evaporator at a temperature below 40°C.

-

Store the crude extract at -20°C.

Protocol 3: Pressurized Liquid Extraction (PLE)

This protocol describes an automated and rapid extraction method.

Materials:

-

Dried, powdered marine algae

-

Ethanol (90%)

-

Pressurized Liquid Extraction system

-

Extraction cells

-

Collection vials

Procedure:

-

Mix the dried algal powder with a dispersing agent like diatomaceous earth.

-

Pack the mixture into a stainless-steel extraction cell.

-

Place the cell into the PLE system.

-

Set the extraction parameters. Based on studies on other carotenoids, the following are recommended starting points:[2]

-

Solvent: 90% Ethanol

-

Temperature: 60°C to 100°C (optimization is recommended, as higher temperatures may cause degradation)[10]

-

Pressure: 1500 psi

-

Static Extraction Time: 10 minutes

-

Number of Cycles: 2

-

-

Initiate the extraction process. The system will automatically heat and pressurize the cell, perform the static extraction, and then flush the extract into a collection vial.

-

Evaporate the solvent from the collected extract under a stream of nitrogen or using a rotary evaporator.

-

Store the concentrated extract at -20°C.

Protocol 4: Supercritical CO2 (SC-CO2) Extraction

This protocol outlines a green extraction technique.

Materials:

-

Dried, powdered marine algae

-

Supercritical Fluid Extraction system

-

High-purity liquid carbon dioxide

-

Ethanol (as co-solvent)

Procedure:

-

Load the dried algal powder into the extraction vessel of the SC-CO2 system.

-

Set the extraction parameters. For polar carotenoids, a co-solvent is generally necessary.[13] Recommended starting conditions are:

-

Pressure: 300-400 bar

-

Temperature: 50-60°C

-

CO2 Flow Rate: 2-4 L/min

-

Co-solvent: 10-15% Ethanol

-

Extraction Time: 2-3 hours

-

-

Begin the extraction. The supercritical CO2 with the ethanol co-solvent will pass through the algal biomass, dissolving the this compound.

-

The extract is then depressurized in a separator, causing the CO2 to return to a gaseous state and leaving behind the this compound extract.

-

The collected extract, which will contain the ethanol co-solvent, can be concentrated further if necessary.

-

Store the extract at -20°C.

Protocol 5: Enzyme-Assisted Extraction (EAE)

This protocol uses enzymes to break down the algal cell wall for improved extraction.

Materials:

-

Fresh or rehydrated marine algae

-

Cellulase (from Trichoderma reesei or Aspergillus niger)[14]

-

Protease (e.g., Alcalase, Neutrase)[10]

-

Phosphate buffer (pH optimized for enzyme activity, typically pH 5.0-7.0)

-

Shaking water bath or incubator

-

Centrifuge and centrifuge tubes

-

Ethanol or Acetone for subsequent solvent extraction

Procedure:

-

Resuspend 10 g of algal biomass (wet weight) in 100 mL of the appropriate phosphate buffer in a flask.

-

Add the enzymes. A combination of cellulase (e.g., 2% w/w of dry biomass) and protease (e.g., 1% w/w of dry biomass) is often effective.

-

Incubate the mixture in a shaking water bath at the optimal temperature for the enzymes (e.g., 50°C) for 4-6 hours.

-

After incubation, inactivate the enzymes by heating the mixture to 90°C for 10 minutes.

-

Cool the mixture to room temperature.

-

Perform a solvent extraction on the enzyme-treated slurry using acetone or ethanol as described in Protocol 1 (steps 2-9). The prior enzymatic degradation of the cell wall should lead to a higher yield of this compound.

Protocol 6: Purification of this compound by Preparative HPLC

This protocol is for the purification of this compound from the crude extract.

Materials:

-

Crude this compound extract

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

-

C18 or C30 preparative HPLC column (e.g., 250 x 10 mm, 5 µm)

-

HPLC-grade solvents: Methanol, Acetonitrile, Water, Ethyl Acetate

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Dissolve the crude this compound extract in a small volume of the initial mobile phase.

-

Filter the sample through a 0.45 µm syringe filter.

-

Set up the preparative HPLC system with a C18 or C30 column. C30 columns are often preferred for carotenoid separations.

-

A common mobile phase system for carotenoid separation is a gradient of methanol/water to a more non-polar solvent like ethyl acetate or methyl-tert-butyl ether (MTBE). A suggested starting gradient is:

-

Mobile Phase A: Methanol:Water (90:10, v/v)

-

Mobile Phase B: Ethyl Acetate

-

Gradient: 0-20 min, 0-100% B; 20-25 min, 100% B; 25-30 min, 100-0% B.

-

Flow Rate: 4-5 mL/min (adjust based on column dimensions and pressure limits).

-

-

Set the detector to monitor at the maximum absorbance of this compound (around 450-460 nm).

-

Inject the sample onto the column.

-

Collect the fraction corresponding to the this compound peak.

-

Combine the collected fractions containing pure this compound.

-

Evaporate the solvent to obtain the purified this compound.

-

Confirm the purity of the final product using analytical HPLC. Store the purified this compound at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the described extraction methods.

Caption: General workflows for this compound extraction methods.

Caption: Workflow for the purification of this compound.

Conclusion

The extraction of this compound from marine algae can be achieved through a variety of methods, each with its own set of advantages and limitations. For laboratory-scale research and initial screening, conventional solvent extraction and ultrasound-assisted extraction offer a good balance between simplicity and efficiency. For larger-scale production and applications in drug development where purity and the absence of residual solvents are critical, pressurized liquid extraction and supercritical CO2 extraction are superior, albeit with higher initial costs. Enzyme-assisted extraction presents a promising green alternative that can significantly enhance extraction yields by targeting the recalcitrant algal cell wall. The selection of the optimal method will depend on the specific research or production goals, available resources, and desired scale of operation. Subsequent purification by preparative HPLC is essential to obtain high-purity this compound for in-depth biological and pharmacological studies.

References

- 1. A Critical Comparison of the Advanced Extraction Techniques Applied to Obtain Health-Promoting Compounds from Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Sustainable Green Extraction of Carotenoid Pigments: Innovative Technologies and Bio-Based Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of a novel this compound biosynthetic precursor in Codium fragile that accumulates only by exposure to blue-green light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. JP2013051892A - Method for producing this compound and/or siphonein - Google Patents [patents.google.com]

- 8. hielscher.com [hielscher.com]

- 9. mdpi.com [mdpi.com]

- 10. longdom.org [longdom.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. phasex4scf.com [phasex4scf.com]

- 13. Co-solvent selection for supercritical fluid extraction of astaxanthin and other carotenoids from Penaeus monodon waste - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Application of Enzyme-Assisted Extraction for the Recovery of Natural Bioactive Compounds for Nutraceutical and Pharmaceutical Applications [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Optimisation of Ultrasound Frequency, Extraction Time and Solvent for the Recovery of Polyphenols, Phlorotannins and Associated Antioxidant Activity from Brown Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: High-Purity Siphonaxanthin Purification

Introduction

Siphonaxanthin is a unique keto-carotenoid found in siphonaceous green algae, such as those from the Codium genus.[1][2] This compound has garnered significant interest within the scientific and pharmaceutical communities due to its potent biological activities. Research has demonstrated its capabilities as an anti-angiogenic agent, an inducer of apoptosis in cancer cells, and an anti-inflammatory compound.[1][3][4] For instance, this compound can inhibit the viability of human leukemia HL-60 cells and suppress the growth of breast cancer cell subtypes.[4][5] Its anti-angiogenic effects are attributed to the downregulation of signal transduction by fibroblast growth factor receptor-1 (FGFR-1) in vascular endothelial cells.[1][4][6] Given its therapeutic potential, the development of robust and efficient purification techniques to obtain high-purity this compound is critical for pre-clinical and clinical research.

These application notes provide a comprehensive overview of the methodologies for extracting and purifying this compound to a high degree of purity, intended for researchers, scientists, and professionals in drug development.

Overall Purification Workflow

The purification of this compound from raw algal biomass is a multi-step process designed to isolate the target molecule from a complex mixture of lipids, chlorophylls, and other carotenoids. The general workflow involves extraction, chromatographic separation, and a final polishing step such as crystallization to achieve high purity.

Figure 1: General workflow for the purification of high-purity this compound.

Experimental Protocols

Protocol 1: Extraction of this compound from Green Algae

This protocol details the initial extraction of carotenoids from algal biomass. The primary goal is to efficiently extract this compound while minimizing degradation.

1.1. Materials:

-

Fresh or freeze-dried green algae (e.g., Codium fragile, Codium cylindricum).[1][7]

-

Organic solvent: Methanol or Ethanol (HPLC grade).

-

Mortar and pestle or high-speed homogenizer.

-

Centrifuge and centrifuge tubes.

-

Rotary evaporator.

-

Filtered nitrogen gas.

1.2. Procedure:

-

Weigh the freeze-dried algal biomass. If using fresh algae, pat dry to remove excess water.

-

Grind the biomass to a fine powder using a mortar and pestle with liquid nitrogen to prevent enzymatic degradation.

-

Suspend the powdered biomass in an organic solvent (e.g., methanol) in a flask. A common ratio is 1:10 to 1:20 (w/v).

-

Perform the extraction at a low temperature (e.g., 2°C to 5°C) for 3 to 6 hours with constant stirring to maximize yield and minimize isomerization.[2]

-

Separate the biomass from the solvent by centrifugation at 4,000 x g for 10 minutes at 4°C.

-

Collect the supernatant, which contains the crude carotenoid extract.

-

Repeat the extraction process (steps 3-5) on the pellet two more times to ensure complete recovery.

-

Pool the supernatants and concentrate the extract using a rotary evaporator at a temperature below 40°C.

-

Dry the final crude extract under a gentle stream of nitrogen gas and store it at -80°C in the dark until further purification.[7]

Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a highly effective method for isolating this compound from other pigments in the crude extract to a purity of over 98%.[7]

2.1. Materials:

-

Crude this compound extract.

-

HPLC system with a preparative column (e.g., C18 or C30).

-

Mobile phase solvents: Acetonitrile, Methanol, Dichloromethane, Water (all HPLC grade).

-

Photodiode Array (PDA) detector.

-

Fraction collector.

2.2. Procedure:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

-

Set up the preparative HPLC system. The specific column and mobile phase may require optimization. A C30 column is often preferred for carotenoid separation.

-

Equilibrate the column with the starting mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Inject the filtered sample onto the column.

-

Run the separation using a gradient elution program. Monitor the separation at the absorption maximum of this compound (approximately 450 nm).[7]

-

Collect the fractions corresponding to the this compound peak, which can be identified by its characteristic UV-Vis spectrum.[7]

-

Pool the high-purity fractions and evaporate the solvent using a rotary evaporator.

-

Store the purified this compound at -80°C under a nitrogen atmosphere.

Protocol 3: Crystallization for Final Polishing

Crystallization can be employed as a final step to achieve the highest possible purity and to obtain this compound in a stable, crystalline form. The vapor diffusion method is suitable for small quantities.[8]

3.1. Materials:

-

Purified this compound (>95%).

-

A good solvent in which this compound is soluble (e.g., Tetrahydrofuran (THF), Acetone).

-

An anti-solvent in which this compound is insoluble (e.g., n-hexane, water).

-

Small inner vial and a larger outer vial with an airtight seal.

3.2. Procedure (Vapor Diffusion):

-

Dissolve the purified this compound in a minimal amount of the "good" solvent in the small inner vial.

-

Place a small volume of the "anti-solvent" in the larger outer vial.

-

Place the open inner vial inside the larger outer vial and seal the system tightly.[8]

-

Allow the system to stand undisturbed at a constant, cool temperature (e.g., 4°C).

-

The anti-solvent will slowly diffuse as vapor into the inner vial, reducing the solubility of this compound and inducing crystallization over several days or weeks.

-

Once suitable crystals have formed, carefully remove the inner vial, decant the mother liquor, and gently wash the crystals with the anti-solvent.

-

Dry the crystals under vacuum.

Data Summary Tables

Table 1: Summary of Extraction Parameters

| Parameter | Condition | Source Alga | Reference |

|---|---|---|---|

| Solvent | Methanol | Codium sp. | [2] |

| Temperature | 1°C - 10°C (Optimal: 2°C - 5°C) | Codium sp. | [2] |

| Duration | 1 - 12 hours (Optimal: 3 - 6 hours) | Codium sp. |[2] |

Table 2: Illustrative HPLC Purification Parameters

| Parameter | Specification | Purpose | Reference |

|---|---|---|---|

| System | Shimadzu LC-6 or equivalent | Pumping and Injection | [7] |

| Column | C18 or C30 Reverse-Phase | Separation of Carotenoids | General Practice |

| Mobile Phase | Gradient of Acetonitrile/Methanol/Water | Elution of this compound | General Practice |

| Detector | Photodiode Array (PDA) Detector | Peak identification by spectrum | [7] |

| Wavelength | 450 nm | Monitoring this compound | [7] |

| Achieved Purity | >98% | High-purity isolate | [7] |

| Confirmation | LC-MS | Molecular Weight Verification |[7] |

Biological Activity and Signaling Pathways

High-purity this compound is crucial for accurately studying its mechanism of action. This compound exerts potent anti-angiogenic effects by inhibiting the FGF-2-mediated signaling pathway. It suppresses the expression of FGF-2 and its receptor, FGFR-1, which in turn down-regulates the phosphorylation of key downstream proteins like ERK1/2 and Akt, ultimately inhibiting endothelial cell proliferation and migration.[1][6] Concurrently, it induces apoptosis in cancer cells by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the activation of caspase-3.[1][6]

Figure 2: Key signaling pathways modulated by this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. JP2013051892A - Method for producing this compound and/or siphonein - Google Patents [patents.google.com]

- 3. This compound, a carotenoid from green algae, suppresses advanced glycation end product-induced inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a green algal carotenoid, as a novel functional compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits the growth of breast cancer cell subtypes by modulating the expression of cellular proteins associated with antioxidant defence, cell survival and apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Absorption and Tissue Distribution of this compound from Green Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. unifr.ch [unifr.ch]

Siphonaxanthin Delivery for In Vitro Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the effective delivery of siphonaxanthin, a marine carotenoid with significant therapeutic potential, in various in vitro experimental settings. Due to its hydrophobic nature, appropriate delivery methods are crucial for obtaining accurate and reproducible results in cell-based assays. This document outlines detailed protocols for direct solubilization using DMSO, as well as advanced delivery systems including liposomes and cyclodextrin complexes, to enhance the bioavailability of this compound in your research.

Overview of this compound's Bioactivities

This compound, a keto-carotenoid found in green algae, has demonstrated potent anti-cancer, anti-inflammatory, and anti-angiogenic properties in a variety of in vitro models. Its effects are often more potent than those of other well-studied carotenoids like fucoxanthin.[1][2] Understanding its mechanism of action is key to harnessing its therapeutic potential.

Table 1: Summary of this compound's In Vitro Biological Effects

| Cell Line | Biological Effect | Effective Concentration | Reference |

| HL-60 (Human Leukemia) | Induces apoptosis, reduces cell viability | 20 µM | [2][3] |

| MCF-7 (Breast Cancer) | Inhibits cell viability | 5 µM | [4] |

| MDA-MB-231 (Breast Cancer) | Inhibits cell viability | 5 µM | [4] |

| HUVEC (Human Umbilical Vein Endothelial Cells) | Suppresses cell proliferation | 2.5 µM | [5][6] |

| HUVEC (Human Umbilical Vein Endothelial Cells) | Inhibits tube formation | 10-25 µM | [5][6] |

| RAW264 (Macrophage) | Suppresses AGE-induced inflammatory responses | 0.5-1.0 µM | [7] |

This compound Delivery Methods: Protocols

The lipophilic nature of this compound necessitates specific solubilization techniques for its use in aqueous cell culture media. Below are three validated methods for preparing this compound for in vitro studies.

Direct Solubilization using Dimethyl Sulfoxide (DMSO)

This is the most straightforward method for preparing this compound for cell culture experiments. However, it is critical to control the final DMSO concentration to avoid solvent-induced cytotoxicity.

Protocol:

-

Stock Solution Preparation:

-

Weigh out the desired amount of purified this compound powder in a sterile microcentrifuge tube.

-

Add cell culture-grade DMSO to dissolve the this compound and create a high-concentration stock solution (e.g., 10-20 mM).

-

Gently vortex or sonicate briefly to ensure complete dissolution. The solution should be clear and free of precipitates.

-

Store the stock solution in small aliquots at -20°C or -80°C, protected from light, to prevent degradation. Avoid repeated freeze-thaw cycles.

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

-

Crucially, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v) to minimize solvent toxicity. For sensitive cell lines, a lower concentration (e.g., 0.05%) may be necessary.

-

Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the highest concentration used to deliver this compound.

-

Liposomal Encapsulation

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophobic compounds like this compound, improving their stability and delivery into cells. The thin-film hydration method is a common technique for preparing liposomes.

Protocol:

-

Lipid Film Formation:

-

In a round-bottom flask, dissolve this compound and a suitable lipid mixture (e.g., soy phosphatidylcholine and cholesterol in a 4:1 molar ratio) in an organic solvent such as chloroform or a chloroform:methanol mixture.

-

Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration and Liposome Formation:

-

Hydrate the lipid film with a sterile aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation of the flask. The temperature of the hydration buffer should be above the phase transition temperature of the lipids used.

-

The hydration process will cause the lipid film to swell and detach, forming multilamellar vesicles (MLVs).

-

-

Size Reduction (Optional but Recommended):

-

To obtain smaller, more uniform unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a probe sonicator or subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

-

-

Purification and Sterilization:

-

Remove any unencapsulated this compound by centrifugation or size exclusion chromatography.

-

Sterilize the final liposome suspension by filtration through a 0.22 µm syringe filter.

-

-

Application to Cells:

-

Add the desired volume of the this compound-loaded liposome suspension to the cell culture medium.

-

Include "empty" liposomes (without this compound) as a control.

-

Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate hydrophobic molecules like this compound, thereby increasing their aqueous solubility.

Protocol:

-

Preparation of the Cyclodextrin Solution:

-

Prepare a solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in sterile water or buffer at a desired concentration (e.g., 1-5% w/v).

-

-

Complexation:

-

Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).

-

Slowly add the this compound solution dropwise to the cyclodextrin solution while stirring vigorously.

-

Continue stirring the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex.

-

-

Solvent Removal and Lyophilization:

-

Remove the organic solvent by evaporation under reduced pressure.

-

Freeze-dry (lyophilize) the aqueous solution to obtain a solid powder of the this compound-cyclodextrin inclusion complex.

-

-

Preparation of Working Solution:

-

The lyophilized powder can be readily dissolved in cell culture medium to the desired final concentration.

-

A control with the same concentration of the cyclodextrin alone should be included in the experiments.

-

Experimental Protocols

The following are generalized protocols for key experiments cited in this compound research. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (prepared using one of the delivery methods described above) and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Methodology:

-

Culture cells on coverslips or in chamber slides and treat them with this compound or a vehicle control.

-

Fix the cells with a freshly prepared paraformaldehyde solution.

-

Permeabilize the cells with a solution of Triton X-100 in PBS.

-

Incubate the cells with the TUNEL reaction mixture, which contains TdT enzyme and fluorescently labeled dUTP, according to the manufacturer's instructions.

-

Counterstain the cell nuclei with a DNA-binding dye such as DAPI.

-

Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.